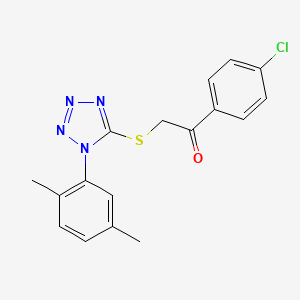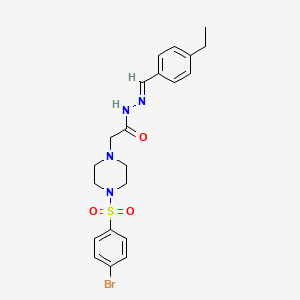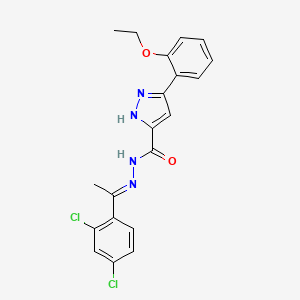
1-(4-Chlorophenyl)-2-((1-(2,5-dimethylphenyl)-1H-tetraazol-5-YL)thio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-2-((1-(2,5-dimethylphenyl)-1H-tetraazol-5-YL)thio)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-((1-(2,5-dimethylphenyl)-1H-tetraazol-5-YL)thio)ethanone typically involves multiple steps, including the formation of the tetraazole ring and the subsequent attachment of the chlorophenyl and dimethylphenyl groups. Commonly used reagents include thioethers, chlorophenyl derivatives, and dimethylphenyl derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
化学反应分析
Types of Reactions
1-(4-Chlorophenyl)-2-((1-(2,5-dimethylphenyl)-1H-tetraazol-5-YL)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
1-(4-Chlorophenyl)-2-((1-(2,5-dimethylphenyl)-1H-tetraazol-5-YL)thio)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-2-((1-(2,5-dimethylphenyl)-1H-tetraazol-5-YL)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to 1-(4-Chlorophenyl)-2-((1-(2,5-dimethylphenyl)-1H-tetraazol-5-YL)thio)ethanone include other chlorophenyl derivatives, dimethylphenyl derivatives, and tetraazole-containing compounds.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C17H15ClN4OS |
|---|---|
分子量 |
358.8 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanylethanone |
InChI |
InChI=1S/C17H15ClN4OS/c1-11-3-4-12(2)15(9-11)22-17(19-20-21-22)24-10-16(23)13-5-7-14(18)8-6-13/h3-9H,10H2,1-2H3 |
InChI 键 |
UZPBCJXFBZLJLA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-[({(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B11969668.png)

![3,3'-Ditert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B11969677.png)

![oxalic acid; {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine](/img/structure/B11969684.png)


![(3Z)-1-(2-chlorobenzyl)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11969703.png)
![[(Octylimino)bis(methylene)]bisphosphonic acid](/img/structure/B11969710.png)
![N-(3-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11969713.png)


![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969727.png)
